4-Ethoxymethoxybenzyl chloride
Description
Contextual Significance of Functionalized Benzyl (B1604629) Halides in Contemporary Chemical Transformations
Functionalized benzyl halides are a cornerstone in the edifice of contemporary organic synthesis, prized for their reactivity and versatility. wikipedia.orgfiveable.me Their utility stems from the inherent reactivity of the benzylic position, which is activated towards nucleophilic substitution reactions due to the stabilization of the resulting carbocation or transition state by the adjacent aromatic ring. wikipedia.org This enhanced reactivity allows for the facile introduction of the benzyl group onto a variety of heteroatoms, most notably oxygen, to form benzyl ethers. organic-chemistry.org
The true power of functionalized benzyl halides, however, lies in the ability to tune their properties by introducing substituents onto the aromatic ring. These substituents can modulate the electronic and steric properties of the benzyl group, thereby influencing the conditions required for both its introduction and subsequent removal. organic-chemistry.orgnih.gov For instance, electron-donating groups can increase the lability of the benzyl ether towards acidic or oxidative cleavage, while electron-withdrawing groups can enhance its stability. organic-chemistry.org This tunability allows for the development of "orthogonal" protecting group strategies, where multiple protecting groups can be selectively removed in the presence of one another, a critical requirement in the synthesis of complex natural products and pharmaceuticals. fiveable.mersc.org The ability to introduce functionalities such as esters, halides, and cyano groups on the benzyl ring further expands their utility, enabling their participation in a wide array of chemical transformations beyond simple protection. fiveable.me
Rationale for Dedicated Research on 4-Ethoxymethoxybenzyl Chloride
The dedicated research focus on this compound arises from the need for protecting groups with a finely tuned balance of stability and lability. It represents a strategic modification of the more common p-methoxybenzyl (PMB) group. The ethoxy-methoxy moiety (-OCH2CH2OCH3) offers distinct advantages that justify its specific investigation.
The primary rationale for its use lies in the modification of its cleavage conditions compared to standard benzyl or even PMB ethers. The presence of the additional ether linkage in the ethoxymethyl group can influence the mechanism and efficiency of deprotection, often allowing for milder or more selective cleavage conditions. wikipedia.org This is particularly valuable in the synthesis of highly sensitive and complex molecules where harsh deprotection conditions could lead to undesired side reactions or decomposition of the substrate. univpancasila.ac.id
Furthermore, the ethoxymethyl group can impact the physical properties of the protected intermediate, such as solubility, which can be a critical factor in optimizing reaction conditions and purification procedures. Research into this compound is therefore driven by the pursuit of greater control and subtlety in protecting group chemistry, aiming to provide synthetic chemists with a tool that offers a unique set of properties within the broader family of benzyl-based protecting groups.
Overview of the Outline's Scope and Key Research Domains
This article provides a focused examination of this compound within the context of advanced organic synthesis. The scope is strictly limited to the chemical aspects of this compound, eschewing any discussion of pharmacological or toxicological properties. The subsequent sections will delve into the detailed research findings concerning this reagent, structured to provide a thorough and scientifically accurate overview.
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(ethoxymethoxy)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
OQOPFLWQMCAEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Ethoxymethoxybenzyl Chloride
Synthesis from 4-Ethoxymethoxybenzyl Alcohol Precursors
A common and direct route to 4-ethoxymethoxybenzyl chloride involves the chlorination of 4-ethoxymethoxybenzyl alcohol. This transformation targets the hydroxyl group of the alcohol, replacing it with a chlorine atom. The effectiveness of this conversion is highly dependent on the choice of the halogenating agent and the optimization of reaction conditions.
Halogenation Reagents and Reaction Optimizations (e.g., Thionyl Chloride, Phosphorus Pentachloride)
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry, with several reagents being particularly effective for this purpose. science-revision.co.uklibretexts.org Among the most common and powerful are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). science-revision.co.uk
Thionyl Chloride (SOCl₂): The reaction of an alcohol with thionyl chloride is a widely used method for preparing alkyl chlorides. libretexts.orgmasterorganicchemistry.com The process typically involves the attack of the alcohol's oxygen on the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. ucalgary.ca This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the desired alkyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgucalgary.ca The formation of these gaseous byproducts helps to drive the reaction to completion. For the synthesis of substituted benzyl (B1604629) chlorides, such as p-methoxybenzyl chloride, a similar procedure involving the dropwise addition of thionyl chloride to a solution of the corresponding benzyl alcohol in a solvent like dry chloroform, followed by heating, has been reported.
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another potent chlorinating agent for alcohols. science-revision.co.uk It is generally considered more reactive than phosphorus trichloride (B1173362) (PCl₃). science-revision.co.uk The reaction with PCl₅ converts the alcohol to an alkyl chloride, with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.
Reaction Optimization: Optimizing these reactions involves controlling parameters such as temperature, reaction time, and the stoichiometry of the reagents. The use of a solvent is common to ensure proper mixing and to control the reaction temperature. For instance, vigorous stirring of 4-ethoxybenzyl alcohol with concentrated hydrochloric acid has been reported for the synthesis of 4-ethoxybenzyl chloride. prepchem.com The choice of solvent and the work-up procedure are also critical for isolating the final product in high yield and purity.
For a clearer comparison of these common halogenating agents, the following table summarizes their key features:
| Reagent | Formula | Byproducts | Key Considerations |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts drive the reaction; can be used with a base like pyridine (B92270) to neutralize HCl. ucalgary.ca |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | A very effective but aggressive reagent. science-revision.co.uk |
| Concentrated Hydrochloric Acid | HCl | H₂O | Works well for tertiary alcohols; primary and secondary alcohols react more slowly. science-revision.co.uk |
Catalytic Approaches and Mechanistic Considerations in Alcohol Chlorination
While stoichiometric reagents are effective, catalytic methods for alcohol chlorination are gaining attention due to their potential for increased efficiency and milder reaction conditions. These approaches often involve the in-situ activation of the alcohol's hydroxyl group to facilitate its displacement by a chloride nucleophile.
Several catalytic systems have been developed for the chlorination of alcohols. For instance, a system using benzotrichloride (B165768) as the chlorinating agent in combination with a trioctylphosphane catalyst and phenylsilane (B129415) as a terminal reductant has been shown to be effective for a range of primary, secondary, and tertiary alcohols under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Another approach utilizes a gallium trichloride/diethyl tartrate system to catalyze the chlorination of secondary alcohols with chlorodimethylsilane. rsc.org The moderate Lewis acidity of GaCl₃ is crucial for this transformation, as stronger Lewis acids can have an excessive affinity for oxygen-containing functional groups, hindering the reaction. rsc.org
Mechanistically, the chlorination of alcohols generally proceeds via a nucleophilic substitution pathway. unco.edu The first step involves the activation of the hydroxyl group, converting it into a better leaving group. libretexts.orgunco.edu With reagents like thionyl chloride, this occurs through the formation of a chlorosulfite intermediate. ucalgary.ca In acid-catalyzed reactions, the hydroxyl group is protonated to form water, a good leaving group. unco.edu The subsequent step is the nucleophilic attack by a chloride ion on the carbon atom bearing the activated hydroxyl group. For primary and secondary alcohols, this typically occurs through an Sₙ2 mechanism, leading to an inversion of stereochemistry if the carbon is a stereocenter. ucalgary.ca
Regioselective Functionalization of Aromatic Ethers for Benzyl Chloride Synthesis
An alternative strategy for synthesizing this compound involves the regioselective functionalization of a pre-existing aromatic ether. This approach is particularly useful when the starting material is more readily available than the corresponding benzyl alcohol.
Methods for Introducing the Ethoxymethoxy Substituent onto Benzyl Systems
The ethoxymethoxy group (EOM) is a common protecting group for alcohols and phenols. Its introduction onto a benzyl system can be achieved by reacting a suitable precursor, such as a hydroxybenzyl derivative, with an ethoxymethylating agent. Methoxyethoxymethyl chloride (MEMCl) is a frequently used reagent for this purpose. epo.org The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating its nucleophilic attack on the chloromethyl ether.
Directed ortho-Metalation and Related Strategies for Aryl Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorgsyn.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. wikipedia.org The DMG, which typically contains a heteroatom, coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a substituent at the ortho position with high selectivity. wikipedia.org
Examples of effective DMGs include methoxy (B1213986) groups, tertiary amines, and amides. wikipedia.org The lithiation of anisole, for example, proceeds at the ortho position due to the directing effect of the methoxy group. wikipedia.org This principle has been applied to the synthesis of a variety of substituted aromatic compounds, including those with contiguous substituents. orgsyn.orgcdnsciencepub.com In the context of synthesizing precursors for this compound, a DoM strategy could potentially be employed to introduce a functional group at a specific position on an aromatic ring bearing an ethoxymethoxy substituent. The resulting functionalized intermediate could then be further elaborated to the final product.
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Applying these principles to the synthesis of this compound involves considering aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate less waste.
Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. wikipedia.org For instance, exploring the use of greener solvents or even solvent-free conditions is a key aspect of green chemistry. organic-chemistry.org Catalytic approaches are often preferred over stoichiometric ones as they reduce the amount of reagent waste. acs.org For example, the use of a reusable catalyst can significantly improve the environmental profile of a synthesis. nih.gov
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org
In the context of this compound synthesis, green approaches could include:
Developing catalytic chlorination methods that operate under mild conditions and use non-toxic, recyclable catalysts. nih.gov
Investigating the use of safer chlorinating agents that produce benign byproducts.
Optimizing reaction conditions to reduce energy consumption and the use of volatile organic solvents.
Research into catalytic systems, such as those employing Fe-Ba mixed oxides with hydrochloric acid and hydrogen peroxide, highlights a move towards more environmentally friendly chlorination processes. nih.gov
4 Ethoxymethoxybenzyl Chloride As a Central Intermediate in Organic Synthesis
Utilization in Carbon-Carbon Bond Formation Reactions
4-Ethoxymethoxybenzyl chloride serves as a versatile electrophilic building block in a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. sigmaaldrich.com Its reactivity is centered on the benzylic chloride, which is susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling processes. The ethoxymethyl (EOM) ether on the aromatic ring acts as a stable protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions, adding to the synthetic utility of the scaffold.
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. Benzyl (B1604629) chlorides, including this compound, can participate as electrophilic partners in several of these named reactions. uh.edu
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a cornerstone of C(sp²)-C(sp²) bond formation. nih.govchemistry.coach While most commonly applied to aryl and vinyl halides, its scope has expanded to include other electrophiles. organic-chemistry.org The reaction is applicable to benzyl halides, although examples with aryl chlorides are more prevalent than with benzyl chlorides. uwindsor.ca For a substrate like this compound, a palladium catalyst, often supported by electron-rich phosphine (B1218219) ligands, would facilitate the coupling with an aryl or vinyl boronic acid or its ester derivative in the presence of a base. Despite the established utility of Suzuki reactions for challenging C(sp³)-Cl bonds, specific documented applications using this compound remain specialized. However, the general success with activated chlorides suggests its viability in this transformation. nsf.gov
Kumada Coupling The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile, typically with a nickel or palladium catalyst. organic-chemistry.org This method is effective for coupling aryl, vinyl, and alkyl halides. uh.edu The reaction with alkyl chlorides can be challenging but has been successfully demonstrated. organic-chemistry.org For this compound, the reaction would involve its coupling with an organomagnesium reagent (e.g., ArMgBr or AlkylMgBr) catalyzed by a nickel complex, such as NiCl₂(dppe), to form a new carbon-carbon bond at the benzylic position. organic-chemistry.orgrhhz.net The economic advantage of using readily available Grignard reagents makes this an attractive, if less functionally group-tolerant, option. organic-chemistry.org
Negishi Coupling The Negishi coupling is a highly versatile and functional group-tolerant reaction that couples organozinc reagents with organic halides or triflates, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org Its scope explicitly includes benzyl halides, making it directly applicable to this compound. wikipedia.org The reaction allows for the formation of C(sp³)-C(sp²), C(sp³)-C(sp³), and C(sp³)-C(sp) bonds. wikipedia.orgacs.org An efficient approach involves the in situ generation of the organozinc reagent from an aryl halide and zinc metal, which then couples with the benzyl chloride. nih.gov This avoids the separate preparation of the often-sensitive organozinc compound. nih.gov
Table 1: Representative Conditions for Negishi-Type Coupling of Benzyl Chlorides
| Benzyl Chloride | Coupling Partner (Aryl Halide) | Catalyst System | Additive/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Methoxybenzyl chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ (0.5 mol%) | TMEDA / Water | Ethyl 4-(3-methoxybenzyl)benzoate | 94% | nih.gov |
Stille Coupling The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org The reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. nih.govu-tokyo.ac.jp Benzyl halides are effective electrophiles in this transformation. wikipedia.org The coupling of this compound with an organotin reagent, such as an aryltributylstannane (ArSnBu₃), would proceed in the presence of a palladium(0) catalyst, like Pd(PPh₃)₄, often with additives like LiCl or copper(I) salts to enhance the rate. organic-chemistry.orgnih.gov This would yield the corresponding diarylmethane or related structure. numberanalytics.com
As a reactive benzylic halide, this compound is an excellent electrophile for nucleophilic substitution reactions (Sₙ2 type). vulcanchem.com This allows for the direct formation of carbon-carbon bonds when carbon-based nucleophiles are employed.
Common applications include:
Alkylation of Enolates and Carbanions : It can react with pre-formed enolates of ketones, esters, and other carbonyl compounds, as well as with organometallic reagents like organolithiums or Grignards in a non-coupling context, to introduce the 4-ethoxymethoxybenzyl group.
Friedel-Crafts Alkylation : In the presence of a Lewis acid catalyst such as AlCl₃, this compound can alkylate electron-rich aromatic or heteroaromatic rings. masterorganicchemistry.com The reaction proceeds via the formation of a stabilized benzylic carbocation that acts as the electrophile.
Direct α-Arylation of Nitriles : Catalytic systems have been developed for the direct C-H functionalization of acidic C-H bonds, such as those adjacent to a nitrile. A palladium/ligand system can facilitate the coupling of aryl chlorides with nitriles to form α-aryl nitriles. organic-chemistry.org By analogy, this compound can serve as the electrophile in reactions with nitrile anions.
While direct reductive lithiation of alkyl chlorides can be performed, a more controlled and efficient method for generating the corresponding organolithium species often involves using precursors like thioethers or, pertinently, other ethers. pitt.edu Research has shown that 4-ethoxymethoxybenzyl methyl ether is an excellent precursor for generating the 4-ethoxymethoxybenzyl-lithium intermediate. researchgate.net This process involves the reductive cleavage of the C-O bond using lithium metal in the presence of a catalytic amount of an aromatic electron carrier like 4,4’-di-tert-butylbiphenyl (DTBB). pitt.eduresearchgate.net
The resulting 4-ethoxymethoxybenzyllithium is a potent nucleophile and can be trapped with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This two-step sequence—reductive lithiation followed by electrophilic trapping—provides a versatile route to a variety of substituted toluene (B28343) derivatives that would be difficult to access directly from the chloride. researchgate.net
Table 2: Electrophilic Trapping of 4-Ethoxymethoxybenzyllithium (Generated from Ether Precursor)
| Electrophile | Product | Yield | Reference |
|---|---|---|---|
| D₂O | 4-(Deuteriomethyl)-1-(ethoxymethoxy)benzene | Quantitative | researchgate.net |
| (CH₃)₃SiCl | 1-(Ethoxymethoxy)-4-((trimethylsilyl)methyl)benzene | 95% | researchgate.net |
| Cyclohexanone | 1-((4-(Ethoxymethoxy)benzyl)cyclohexan-1-ol | 85% | researchgate.net |
| Benzaldehyde | 2-(4-(Ethoxymethoxy)phenyl)-1-phenylethan-1-ol | 82% | researchgate.net |
Metal-Catalyzed Cross-Coupling Strategies
Applications in Heterocycle Synthesis
This compound is a valuable reagent in the synthesis of heterocyclic compounds, primarily serving as a protecting or building block moiety. nih.govorganic-chemistry.org Its utility stems from its ability to alkylate heteroatoms (N, S, O) or to be incorporated as a carbon fragment in the construction of the heterocyclic ring itself.
N-Alkylation of Heterocycles : The compound is frequently used to introduce the EOM-protected benzyl group onto a nitrogen atom within a heterocycle, such as a quinazoline, pyrazole, or indole. beilstein-journals.orgbaranlab.org This reaction typically proceeds by treating the N-H bond of the heterocycle with a base to generate an anion, which then displaces the chloride from the benzylic position. beilstein-journals.org This strategy is common in medicinal chemistry to create libraries of substituted heterocycles for biological screening. mdpi.com
Building Block in Multistep Synthesis : The benzyl chloride can act as a foundational piece in more complex syntheses. For instance, it can be coupled with another fragment that contains part of a heterocyclic system, with a subsequent cyclization step forming the final ring. mdpi.com The EOM-protected phenol (B47542) offers a synthetic handle for later transformations after the heterocyclic core has been assembled.
Reactivity Profiles and Mechanistic Pathways of 4 Ethoxymethoxybenzyl Chloride
Nucleophilic Substitution Reactions at the Benzylic Carbon
The primary reaction pathway for 4-ethoxymethoxybenzyl chloride is nucleophilic substitution at the benzylic carbon, where the chloride ion is displaced by a nucleophile. The specific mechanism of this substitution, whether unimolecular (SN1) or bimolecular (SN2), is heavily influenced by the electronic properties of the 4-ethoxymethoxy group.
Benzyl (B1604629) halides are capable of reacting through both SN1 and SN2 pathways. spcmc.ac.inquora.com The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs.
For this compound, the SN1 pathway is significantly favored. The rate-determining step of an SN1 reaction is the formation of the carbocation. The benzylic carbocation is inherently stabilized by resonance, as the positive charge can be delocalized across the benzene (B151609) ring. The presence of a strong electron-donating group, such as an alkoxy group at the para position, provides substantial additional stabilization to this intermediate through resonance. This pronounced stabilization lowers the activation energy for carbocation formation, thereby dramatically accelerating the SN1 reaction rate. spcmc.ac.in
While SN2 reactions on benzylic systems can also be faster than on simple alkyl halides due to favorable orbital overlap in the transition state, the powerful electronic stabilization afforded by the 4-ethoxymethoxy group makes the SN1 pathway the dominant route, especially in polar protic solvents. youtube.com
The reactivity of this compound is profoundly influenced by the electronic effects of the para-substituent. The ethoxymethoxy group exerts two opposing electronic effects:
A negative inductive effect (-I): The oxygen atoms are more electronegative than carbon, pulling electron density away from the aromatic ring through the sigma bonds.
A positive mesomeric (resonance) effect (+M): The lone pairs on the oxygen atom adjacent to the ring can be delocalized into the π-system of the benzene ring.
The resonance effect is overwhelmingly dominant. This potent electron donation into the ring makes the benzylic carbon more susceptible to forming a stable carbocation. This effect is quantified by the Hammett substituent constant (σ), which for a para-methoxy group (-OCH₃), a close analog, is strongly negative (σₚ = -0.27), indicating significant electron donation. chemeurope.com This donation is most effective at the ortho and para positions, directly stabilizing the positive charge of the benzylic carbocation through resonance structures.
Kinetic studies on the solvolysis of substituted benzyl chlorides highlight this effect. For instance, the solvolysis of 4-methoxybenzyl chloride is approximately 2500 times faster than that of unsubstituted benzyl chloride. spcmc.ac.in A study in 20% acetonitrile (B52724) in water reported a first-order rate constant (ksolv) of 2.2 s⁻¹ for 4-methoxybenzyl chloride, demonstrating its high reactivity toward SN1 pathways. nih.gov The ethoxymethoxy group is expected to have a comparable activating effect.
| Substituent (at para position) | Relative Solvolysis Rate (vs. Benzyl Chloride) | Solvolysis Rate Constant (k_solv) in 20% MeCN/H₂O nih.gov |
| -H | 1 | 1.3 x 10⁻⁶ s⁻¹ |
| -OCH₃ | ~2500 spcmc.ac.in | 2.2 s⁻¹ |
| -NO₂ | ~0.0003 spcmc.ac.in | 4.1 x 10⁻⁸ s⁻¹ |
Sterically, the ethoxymethoxy group is larger than a simple methoxy (B1213986) group but is positioned far from the benzylic reaction center. Therefore, it does not impose any significant steric hindrance to either the departure of the leaving group in an SN1 reaction or the backside attack of a nucleophile in a potential SN2 reaction. The electronic effects are, therefore, the controlling factor in its reactivity profile.
Electrophilic Aromatic Substitution Reactions on the Benzyl Ring
While the benzylic carbon is the primary site of reactivity, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org
The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. The benzene ring of this compound has two substituents to consider: the 4-ethoxymethoxy group and the 1-chloromethyl group.
4-Ethoxymethoxy Group (-OCH₂OCH₂CH₃): This is a powerful activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org The oxygen atom directly attached to the ring donates electron density via resonance, enriching the electron density at the ortho and para positions. This stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. masterorganicchemistry.com
1-Chloromethyl Group (-CH₂Cl): This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. Despite being deactivating, it is also an ortho, para-director. stackexchange.com
When both an activating and a deactivating group are present, the powerful activating group overwhelmingly controls the regioselectivity. Therefore, the ethoxymethoxy group will direct incoming electrophiles to the positions ortho to itself (positions 3 and 5), as the para position (position 1) is already substituted. The reaction will be significantly faster than the same reaction on unsubstituted benzene.
| Substituent Group | Electronic Effect | Directing Effect |
| -OCH₂OCH₂CH₃ (Alkoxy) | Strongly Activating (+M > -I) | Ortho, Para |
| -CH₂Cl (Chloromethyl) | Weakly Deactivating (-I) | Ortho, Para |
| Overall Directive Influence | Activating | Ortho to the Alkoxy Group (Positions 3 & 5) |
Radical Reactions Involving the Benzylic Chloride Moiety
The C-Cl bond at the benzylic position can undergo homolytic cleavage, particularly under initiation by heat or UV light, to form a benzylic radical.
The formation of a radical is dependent on its stability. Benzylic radicals are significantly more stable than simple alkyl radicals due to resonance. masterorganicchemistry.comlibretexts.org The unpaired electron in the p-orbital of the benzylic carbon can be delocalized over the π-system of the aromatic ring. This delocalization spreads the radical character over multiple atoms, leading to a more stable intermediate.
The presence of the 4-ethoxymethoxy group further enhances the stability of this radical. Electron-donating groups can stabilize an adjacent radical center through resonance, contributing to the delocalization of the unpaired electron. researchgate.net This increased stability lowers the bond dissociation energy of the C-Cl bond, facilitating the generation of the 4-ethoxymethoxybenzyl radical intermediate compared to an unsubstituted benzyl radical. masterorganicchemistry.com
Synthetic Transformations via Radical Pathways
The generation of benzylic radicals from this compound opens avenues for various synthetic transformations, primarily focusing on carbon-carbon bond formation. While direct radical reactions of this compound are not extensively documented, the reactivity of analogous substituted benzyl chlorides provides a strong basis for predicting its behavior. Modern catalytic methods have largely supplanted older techniques that often relied on toxic reagents like tin hydrides.
Recent advancements in photoredox and cooperative catalysis have enabled the efficient generation of benzyl radicals from benzyl chlorides under mild conditions. One such approach involves the combination of zirconocene (B1252598) and photoredox catalysis. In this system, a photocatalyst, upon excitation by visible light, facilitates the reduction of a Zr(IV) species to Zr(III). This lower-valent zirconium species can then engage in a chlorine atom transfer from the benzyl chloride to generate the corresponding benzyl radical and regenerate the Zr(IV) catalyst. This benzyl radical can then undergo a variety of synthetic transformations, a prominent example being reductive homocoupling to form bibenzyl derivatives chemrxiv.orgacs.orgnih.gov. A radical clock experiment using a benzyl chloride containing a prenyl group provided a cyclized product, which strongly supports the involvement of a radical mechanism in these transformations acs.orgnih.gov.
Another innovative strategy employs a cooperative catalytic system involving a nucleophilic catalyst, such as lutidine (3,5-dimethylpyridine), and a photocatalyst. In this process, lutidine first displaces the chloride from the benzyl chloride to form a pyridinium (B92312) salt. This in-situ-formed salt has a lower reduction potential than the parent benzyl chloride, making it more amenable to reduction by the excited photocatalyst to generate the benzyl radical. This radical can then participate in reactions such as Giese-type additions to electron-deficient alkenes nih.govacs.org. Control experiments have demonstrated that both the nucleophilic catalyst and the photocatalyst are essential for the reaction to proceed efficiently nih.govacs.org.
Iron catalysis has also emerged as a powerful tool for radical generation from benzyl halides. Iron-catalyzed cross-electrophile coupling reactions can unite benzyl halides with disulfides to produce thioethers. These reactions are notable for proceeding in the absence of a terminal reductant and for their tolerance of various functional groups nih.govacs.org. The mechanism is believed to involve the activation of the benzyl halide by an iron complex to generate a benzyl radical intermediate.
These modern catalytic methods highlight the synthetic potential of benzyl radicals derived from precursors like this compound. The ability to generate these radicals under mild conditions and engage them in a variety of coupling reactions is of significant interest in organic synthesis.
Hydrolysis and Solvolysis Mechanisms under Various Conditions
The hydrolysis and solvolysis of this compound are expected to be highly sensitive to the reaction conditions, particularly the solvent composition. Due to the presence of the electron-donating ethoxymethoxy group at the para position, the benzylic carbocation intermediate is significantly stabilized through resonance. This stabilization strongly favors a unimolecular nucleophilic substitution (SN1) mechanism, or a mechanism with significant SN1 character.
Studies on the closely related 4-methoxybenzyl chloride provide substantial insight into the solvolytic behavior of this compound. The solvolysis of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride and benzyl chlorides with electron-withdrawing groups. For instance, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water is 2.2 s⁻¹, whereas for 3,4-dinitrobenzyl chloride, it is 1.1 x 10⁻⁸ s⁻¹ nih.govnih.gov. This vast difference in rates underscores the role of the para-alkoxy group in stabilizing the carbocation intermediate formed in the rate-determining step of an SN1 reaction.
The reaction mechanism for the solvolysis of such activated benzyl chlorides can be described as a spectrum ranging from a purely stepwise SN1 (DN + AN) pathway to a concerted SN2 (ANDN) process. For substrates with strong electron-donating groups like the 4-ethoxymethoxy group, the solvolysis in polar, protic solvents is expected to proceed predominantly through a stepwise mechanism involving a solvent-equilibrated carbocation intermediate nih.gov. The reaction is initiated by the heterolytic cleavage of the carbon-chlorine bond to form a benzylic carbocation and a chloride ion. This carbocation is then rapidly attacked by a solvent molecule (e.g., water, alcohol) to yield the final product.
The composition of the solvent plays a crucial role in both the reaction rate and the product distribution. The rate of solvolysis generally increases with the ionizing power of the solvent. For example, the rate of solvolysis of 4-methoxybenzyl chloride in liquid ammonia (B1221849) increases with the addition of salts like KClO₄, which enhances the ionizing power of the solvent researchgate.net.
In mixed solvent systems, the solvent molecules compete as nucleophiles. The ratio of the products formed is dependent on both the concentration and the nucleophilicity of the solvent components. For instance, in a mixture of water, methanol, and trifluoroethanol, the corresponding alcohol, methyl ether, and trifluoroethyl ether products are formed nih.gov.
The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rates in H₂O and D₂O (kH₂O/kD₂O), provides further mechanistic details. For SN1 reactions, the KSIE is typically close to unity, while for SN2 reactions, it is generally higher. The KSIE for the hydrolysis of alkyl chlorides is usually in the range of 1.20 to 1.25 nih.govbeilstein-journals.org. For benzyl chlorides, the KSIE can vary depending on the substituent and the degree of SN1 or SN2 character.
The table below summarizes the solvolysis rate constants for 4-methoxybenzyl chloride in different solvent systems, which can be considered analogous to this compound.
| Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 20% Acetonitrile in Water | 25 | 2.2 nih.govnih.gov |
| Liquid Ammonia | 25 | 5.33 x 10⁻⁵ (M⁻¹s⁻¹) researchgate.net |
| Liquid Ammonia with 1.5 M KClO₄ | 25 | 1.31 x 10⁻⁴ (M⁻¹s⁻¹) researchgate.net |
Table 1: Solvolysis Rate Constants for 4-Methoxybenzyl Chloride
Computational and Theoretical Investigations of 4 Ethoxymethoxybenzyl Chloride
Quantum Chemical Calculations on Molecular Structure and Conformation
The molecular structure and conformational landscape of 4-Ethoxymethoxybenzyl chloride are dictated by the interplay of its constituent functional groups: the benzene (B151609) ring, the chloromethyl group, and the flexible ethoxymethoxy side chain. Quantum chemical calculations are essential for elucidating the preferred three-dimensional arrangements of the molecule.
The conformational flexibility of the ethoxymethoxy group (-O-CH₂-O-CH₂-CH₃) presents a significant computational challenge. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to explore the potential energy surface. For flexible molecules, a simple DFT functional like B3LYP might be insufficient, and more advanced functionals such as PBE0 or double hybrids (e.g., B2PLYP) may be required to accurately capture dispersion forces and subtle electronic effects that govern conformational preferences nih.gov.
The primary degrees of freedom include the torsion angles around the C(aryl)-O, O-CH₂, CH₂-O, and O-C₂H₅ bonds. Computational scans of these dihedral angles can identify local and global energy minima, representing the most stable conformers. The results of these calculations provide key geometric parameters for the most stable structures.
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Basis Set | Key Strengths | Potential Limitations |
|---|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | Computationally inexpensive, good starting point. | Does not account for electron correlation, may yield inaccurate energies. |
| DFT (B3LYP) | 6-311++G(d,p) | Good balance of cost and accuracy for many systems. | May not adequately describe dispersion interactions in flexible chains. |
| DFT (PBE0, M06-2X) | aug-cc-pVTZ | Improved handling of non-covalent interactions. | More computationally demanding than B3LYP. |
This table is illustrative of methods that would be applied to analyze the conformations of this compound.
Mechanistic Modeling of Key Reactions Involving this compound
This compound is a reactive benzylic halide, prone to nucleophilic substitution reactions. Computational modeling is crucial for understanding the mechanisms of these transformations. The ethoxymethoxy group at the para position is expected to have a significant electronic influence on the reaction pathways. As an electron-donating group, it stabilizes positive charge development on the benzylic carbon, favoring pathways with carbocationic character.
Nucleophilic substitution reactions of benzyl (B1604629) chlorides can proceed through a concerted (SN2) or a stepwise (SN1-like) mechanism. The actual path depends on the nucleophile, solvent, and the electronic nature of the substituents on the benzene ring. For benzyl chlorides with electron-donating substituents like 4-methoxy, the transition state often has significant SN1 character, with substantial positive charge buildup on the benzylic carbon nih.govnih.gov.
Computational chemists use methods like DFT to locate the transition state (TS) structures for these reactions. A TS is a first-order saddle point on the potential energy surface, and its geometry reveals the bonding and breaking processes at the peak of the energy barrier. For this compound, the TS for an SN2-like reaction would feature a distorted trigonal-bipyramidal geometry at the benzylic carbon researchgate.netyoutube.com. The length of the breaking C-Cl bond and the forming C-Nucleophile bond in the calculated TS provides insight into its position along the reaction coordinate (i.e., whether it is more reactant-like or product-like).
The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate. Calculations on related systems, such as para-substituted benzyl bromides, have shown that electron-donating groups lower the activation energy, accelerating the reaction researchgate.net.
Table 2: Illustrative Calculated Activation Parameters for SN2 Reactions of Substituted Benzyl Halides
| Substrate | Nucleophile | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | Mechanism Type |
|---|---|---|---|---|
| Benzyl chloride | Cl⁻ | 15.2 | 16.1 | SN2 |
| 4-Methylbenzyl chloride | Cl⁻ | 14.1 | 15.0 | SN2 (looser TS) |
Data are hypothetical, based on trends discussed in the literature for illustrating the effect of substituents on reaction energetics researchgate.net.
Reactions of benzyl chlorides are typically carried out in solution, where solvent molecules can significantly influence the reaction mechanism and energetics. Theoretical models must account for these effects. Solvation models in computational chemistry are generally categorized as implicit or explicit chemrxiv.org.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the more recent SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a defined dielectric constant github.ioacs.org. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged species like the transition states and carbocation intermediates in SN1-type reactions niscpr.res.inniscpr.res.in.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical. However, this method is computationally very expensive.
For reactions of this compound, where charge separation in the transition state is significant, the choice of solvation model is critical for obtaining accurate activation energies and predicting the reaction mechanism github.ioniscpr.res.in.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, providing a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors core.ac.ukresearchgate.net. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Calculations can predict the ¹H and ¹³C NMR spectra of this compound. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects researchgate.netepstem.net. By comparing the calculated spectra for different possible isomers or conformers with experimental data, one can confirm the molecular structure. For substituted benzyl ethers, DFT calculations using the B3LYP functional have shown good agreement with experimental ¹⁷O NMR data core.ac.uk.
Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Model Compound (4-Methoxybenzyl alcohol)
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (ipso-OH) | 159.8 | 159.2 | +0.6 |
| C2/C6 (ortho) | 114.5 | 113.9 | +0.6 |
| C3/C5 (meta) | 129.3 | 128.7 | +0.6 |
| C4 (ipso-CH₂OH) | 133.5 | 133.0 | +0.5 |
| CH₂ | 65.2 | 64.8 | +0.4 |
This table is illustrative of the accuracy achievable with modern computational methods like GIAO-DFT. Data is hypothetical, based on typical deviations found in the literature.
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods are invaluable for establishing quantitative structure-reactivity relationships (QSAR). For a series of substituted benzyl chlorides, computational chemistry can be used to calculate electronic parameters that correlate with experimental reaction rates.
The reactivity of this compound is strongly influenced by the electron-donating nature of the para-substituent. This effect can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ) nih.govnih.gov. Computational studies can aid this analysis in several ways:
Calculating Substituent Effects: The electronic effect of the ethoxymethoxy group can be modeled to predict its influence on reaction rates compared to other substituents.
Correlating Reactivity with Molecular Properties: DFT calculations can determine molecular properties like the electrostatic potential at the benzylic carbon or the energy of the highest occupied molecular orbital (HOMO). These properties often show a strong correlation with the activation energies for nucleophilic substitution reactions researchgate.net. Studies on benzyl halides have demonstrated linear relationships between the electrostatic potential at the reaction center and the SN2 activation energies researchgate.net. The strongly electron-donating ethoxymethoxy group is expected to increase the nucleophilicity of the aromatic ring and stabilize any developing positive charge at the benzylic center, thereby enhancing its reactivity in solvolysis or SN1-type reactions.
Emerging Research Frontiers and Future Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the development of processes that are both efficient and environmentally benign. For a compound like 4-Ethoxymethoxybenzyl chloride, future research will likely focus on moving away from traditional synthetic methods that may involve hazardous reagents or produce significant waste.
Key Research Directions:
Catalytic C-H Functionalization: A significant advancement would be the direct chloromethylation of the corresponding 4-ethoxymethoxy toluene (B28343). This approach would be highly atom-economical, as it would avoid the multi-step processes often involving the reduction of a carboxylic acid to an alcohol, followed by chlorination.
Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and reduced environmental impact compared to batch processing.
Benign Chlorinating Agents: Research into replacing traditional, often harsh, chlorinating agents with more environmentally friendly alternatives is a key area of sustainable chemistry.
| Synthetic Strategy | Potential Advantages |
| Direct C-H Chloromethylation | High atom economy, reduced step count |
| Continuous Flow Synthesis | Improved safety and control, scalability |
| Use of Greener Reagents | Reduced toxicity and waste |
Application in High-Throughput Synthesis and Combinatorial Chemistry
The structure of this compound makes it a potentially valuable building block in high-throughput synthesis (HTS) and combinatorial chemistry, methodologies crucial for drug discovery and materials science. The benzyl (B1604629) chloride moiety provides a reactive handle for the introduction of the 4-ethoxymethoxybenzyl group onto a variety of scaffolds.
Future Applications:
Library Synthesis: this compound can be used to generate large libraries of compounds by reacting it with a diverse set of nucleophiles (e.g., amines, alcohols, thiols) on a solid support or in solution-phase arrays.
Diversity-Oriented Synthesis (DOS): In DOS, the goal is to create structurally diverse and complex molecules. The reactivity of the benzylic chloride can be exploited in various bond-forming reactions to build molecular complexity from simple starting materials.
Exploration of Novel Catalytic Transformations Mediated by the Benzylic Chloride
Benzylic chlorides are known to participate in a range of catalytic reactions. The specific electronic and steric properties imparted by the 4-ethoxymethoxy group could lead to novel catalytic activities or selectivities.
Areas for Exploration:
Cross-Coupling Reactions: Investigating the use of this compound in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could open new avenues for the synthesis of complex organic molecules.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. The benzylic C-Cl bond in this compound could be susceptible to activation by photoredox catalysts, enabling novel transformations under mild conditions.
Advanced Methodologies for Derivatization and Chemical Modification for Specific Research Purposes
The ability to introduce the 4-ethoxymethoxybenzyl group onto other molecules is a key feature of this compound. This group can serve as a protecting group for various functionalities or as a molecular tag for analytical purposes.
Advanced Derivatization Strategies:
Protecting Group Chemistry: The ethoxymethoxy group is a type of acetal (B89532) protecting group, which can be cleaved under specific acidic conditions. This allows for the selective protection and deprotection of functional groups in complex molecule synthesis.
Bioconjugation: The reactive nature of the benzyl chloride could be utilized for the covalent modification of biomolecules, such as proteins or nucleic acids, for research in chemical biology. This would involve derivatizing the biomolecule with a nucleophilic handle that can then react with this compound.
| Application | Purpose |
| Protecting Group | Selective masking of functional groups |
| Molecular Probe | Introduction of a tag for detection or imaging |
| Bioconjugation | Covalent labeling of biomolecules |
Q & A
Q. What are the standard synthetic protocols for preparing 4-Ethoxymethoxybenzyl chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves chlorination of 4-ethoxymethoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A reflux setup with dry dichloromethane or toluene as solvent is common. For optimization, monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent). Post-reaction, neutralize excess reagent with ice-cold water, extract with organic solvent, and purify via column chromatography (silica gel, gradient elution). Yield improvements (>85%) are achievable by maintaining strict anhydrous conditions and inert gas (N₂/Ar) purging .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Store at 2–8°C in amber glass bottles under inert gas to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Refer to SDS guidelines for benzyl chloride analogs, which highlight similar hazards (e.g., skin corrosion, respiratory irritation) .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%). Confirm structure via ¹H/¹³C NMR :
- ¹H NMR (CDCl₃) : δ ~4.50 (s, 2H, CH₂Cl), δ 3.80–4.10 (q, 2H, OCH₂CH₃), δ 6.80–7.40 (m, aromatic protons).
- FT-IR : C-Cl stretch at ~750 cm⁻¹, ether C-O at ~1250 cm⁻¹.
Cross-validate with GC-MS (electron ionization) for molecular ion peaks (e.g., m/z 184.61 for 4-Methoxybenzyl chloride analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound under nucleophilic substitution conditions?
- Methodological Answer : Discrepancies in SN1/SN2 mechanisms may arise from solvent polarity and steric effects. For SN2 dominance, use polar aprotic solvents (DMF, DMSO) with strong nucleophiles (e.g., NaN₃). For SN1 pathways, employ polar protic solvents (ethanol/water) with AgNO₃ to stabilize carbocation intermediates. Kinetic studies (variable-temperature NMR) and Hammett plots (substituent effects on aryl rings) clarify mechanistic pathways. Recent studies on 4-Methoxybenzyl chloride analogs show solvent-dependent rate constants (k_rel = 1.5–3.0 in DMSO vs. ethanol) .
Q. How can computational modeling predict the stability of this compound derivatives in aqueous environments?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. Calculate Gibbs free energy (ΔG‡) for chloride displacement by water. Solvent effects are simulated via COSMO-RS. Results correlate with experimental half-life derivatives with electron-withdrawing groups (e.g., nitro) exhibit slower hydrolysis (t₁/₂ > 24h at pH 7), while electron-donating groups (e.g., methoxy) accelerate degradation (t₁/₂ < 6h). Validate with kinetic UV-Vis spectroscopy .
Q. What advanced techniques characterize byproducts formed during the synthesis of this compound?
- Methodological Answer : LC-MS/MS identifies chlorinated dimers (m/z ~350–400) and ethoxy-adducts. X-ray crystallography resolves crystalline byproducts (e.g., hydrochloride salts). For trace analysis, use HRMS-Orbitrap (resolution >50,000) to detect impurities at ppm levels. A study on 4-Methoxybenzyl chloride reported <0.5% dimer formation under optimized reflux conditions .
Data Contradiction Analysis
Q. Why do literature reports differ on the thermal stability of this compound?
- Methodological Answer : Variations arise from impurities (e.g., residual acids or moisture) and analytical methods. DSC/TGA studies under inert gas show decomposition onset at 120°C, while air-exposed samples degrade at 80°C due to oxidative cleavage. Reproduce results using rigorously purified samples and controlled atmospheres. Conflicting FT-IR data (C-Cl band shifts) may reflect solvent interactions during measurement .
Application-Oriented Questions
Q. How is this compound utilized in synthesizing bioactive molecules, and what are key coupling reactions?
- Methodological Answer : It serves as a benzylating agent in Ullmann couplings (Cu-catalyzed aryl ether formation) and Suzuki-Miyaura reactions (Pd-mediated cross-couplings). For example, coupling with boronic acids yields biaryl ethers (e.g., antiviral agents). Optimize catalyst loading (Pd(PPh₃)₄, 2–5 mol%) and base (K₂CO₃/NaHCO₃) in THF/water mixtures. Recent work on benzodiazepine derivatives highlights its role in forming N-benzyl pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
